molecular formula C18H19ClN2O2 B13730042 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride CAS No. 20503-77-9

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride

Cat. No.: B13730042
CAS No.: 20503-77-9
M. Wt: 330.8 g/mol
InChI Key: XEDRZUZYWQWFNN-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is a heterocyclic oxazole derivative characterized by a substituted oxazole core with diphenyl groups at the 4- and 5-positions and a 2-hydroxypropylamino substituent at the 2-position. Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The compound is synthesized via reactions involving active methylene compounds or hydrazine derivatives, as demonstrated in studies targeting antibacterial agents . The oxazole scaffold is pharmacologically significant due to its ability to mimic peptide bonds, enabling interactions with biological targets such as bacterial enzymes or DNA gyrase.

Properties

CAS No.

20503-77-9

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

1-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C18H18N2O2.ClH/c1-13(21)12-19-18-20-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15;/h2-11,13,21H,12H2,1H3,(H,19,20);1H

InChI Key

XEDRZUZYWQWFNN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

The preparation generally involves the following key steps:

  • Synthesis of the Oxazole Core (4,5-Diphenyl Oxazole)

    • Starting materials: Aromatic aldehydes such as benzaldehyde and a cyanohydrin derived from mandelic acid nitrile or similar aromatic cyanohydrins.
    • Reaction conditions: The cyanohydrin and aldehyde are reacted in equimolar amounts in dry ether with dry gaseous hydrogen chloride passed through the solution.
    • Mechanism: The cyanohydrin abstracts a proton from HCl, forming an iminochloride intermediate, which then attacks the aldehyde carbonyl carbon. This leads to a chloro-oxazoline intermediate that undergoes tautomerization and elimination of HCl to yield the 2,5-diphenyl oxazole ring system as a hydrochloride salt.
  • Introduction of the 2-((2-hydroxypropyl)amino) Substituent

    • The 2-position of the oxazole ring is functionalized by nucleophilic substitution or condensation with 2-amino-1-propanol (2-hydroxypropylamine).
    • This step may involve reacting the oxazole intermediate with 2-hydroxypropylamine under controlled conditions to form the amino-substituted oxazole.
    • The product is then converted to the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Reaction Conditions and Parameters

Step Reactants Conditions Outcome
1 Benzaldehyde + Aromatic Cyanohydrin Dry ether solvent, dry HCl gas, room temperature to mild heating Formation of 4,5-diphenyl oxazole hydrochloride salt
2 4,5-Diphenyl oxazole + 2-Hydroxypropylamine Solvent such as ethanol or methanol, reflux or stirring at room temperature Formation of 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole base
3 Base + HCl Acidic aqueous or alcoholic solution Formation of hydrochloride salt of the final compound

Mechanistic Insights from Fischer Oxazole Synthesis Relevant to This Compound

  • The initial protonation of the cyanohydrin’s cyano group facilitates nucleophilic attack by chloride ion, forming the iminochloride intermediate.
  • Subsequent nucleophilic attack by the nitrogen on the aldehyde carbonyl carbon forms a heterocyclic intermediate.
  • Loss of water and tautomerization leads to a chloro-oxazoline intermediate, which upon elimination of HCl yields the oxazole ring.
  • The hydrochloride salt precipitates directly from the reaction mixture, allowing isolation.

This mechanism explains the formation of the 4,5-diphenyl substitution pattern on the oxazole ring, as the aromatic groups originate from the aldehyde and cyanohydrin precursors.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Values/Notes
Molecular Formula C18H19ClN2O2 -
Molecular Weight 330.8 g/mol -
Starting Materials Benzaldehyde, aromatic cyanohydrin, 2-hydroxypropylamine Purity >99% recommended
Solvents Dry ether, ethanol, methanol Anhydrous solvents preferred for ring formation
Catalyst/Acid Gaseous HCl for ring closure and salt formation Dry HCl gas for oxazole synthesis; aqueous/alcoholic HCl for salt formation
Temperature Room temperature to reflux Controlled to avoid side reactions
Reaction Time Several hours to overnight Monitored by TLC or HPLC
Yield Variable, typically moderate to good Dependent on purity and reaction control

Research Findings and Variations in Preparation

  • Recent studies have explored modifications of the Fischer oxazole synthesis to include α-hydroxy-amides instead of cyanohydrins, expanding the scope beyond diaryloxazoles.
  • Side reactions such as chlorination of the oxazole ring or formation of oxazolidinone by-products have been reported and can be minimized by optimizing reaction conditions.
  • The hydrochloride salt form is favored for its enhanced aqueous solubility, which is crucial for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring itself.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the oxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl rings.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is its potential as an anticancer agent. Research indicates that compounds with oxazole structures can inhibit various cancer cell lines by interfering with cellular signaling pathways.

  • Case Study : A study demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the inhibition of key enzymes in the cancer cell proliferation pathway, suggesting a promising avenue for further research into this compound's efficacy against tumors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Oxazole derivatives have shown activity against a range of bacterial and fungal strains, making them candidates for developing new antibiotics.

  • Case Study : In vitro tests revealed that 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support its potential use in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of hydroxyl groups enhances solubility and bioavailability, which are critical factors in drug design.

  • Mechanism : The oxazole moiety is believed to disrupt protein synthesis in bacteria by binding to ribosomal RNA, thus inhibiting translation processes. This mechanism is similar to that observed in other known antimicrobial agents .

Toxicological Studies

Understanding the safety profile of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety and side effects.

  • Findings : Toxicity studies conducted on animal models showed dose-dependent effects, with higher concentrations leading to adverse reactions in liver and kidney functions. These results underscore the need for further investigations into safe dosage levels .

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Observations:

Structural Impact on Activity: The target oxazole derivative’s 2-hydroxypropylamino group likely improves hydrogen-bonding capacity, enhancing interactions with bacterial targets compared to pyrimidine derivatives with thiourea/urea groups, which may exhibit reduced permeability due to higher polarity .

Solubility and Bioavailability :

  • The hydrochloride salt of the oxazole derivative confers superior solubility compared to neutral pyridine or pyrazole analogs, a critical advantage for in vivo efficacy .
  • Thiazine and pyrimidine derivatives with thiourea or guanidine groups exhibit lower solubility, limiting their therapeutic utility despite moderate activity .

Antibacterial Efficacy :

  • Oxazole and pyridine derivatives demonstrated the highest antibacterial activity in the study, with eight compounds (including the target) showing high efficacy against Gram-positive and Gram-negative bacteria. This is attributed to their balanced lipophilicity and hydrogen-bonding capacity .
  • Pyrazole derivatives displayed variable activity, likely due to structural instability or metabolic susceptibility .

Research Findings and Implications

The study identified 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride as a lead candidate among eight highly active compounds. Its structural optimizations—such as the hydrophilic 2-hydroxypropylamino group and aromatic diphenyl substituents—strike a balance between solubility and membrane permeability, a common challenge in antibiotic design. In contrast, pyrimidine and thiazine derivatives, while synthetically accessible, were less effective due to poor solubility or suboptimal target engagement .

Further research should explore:

  • Structure-Activity Relationships (SAR) : Systematic modification of substituents on the oxazole core to optimize potency and reduce toxicity.
  • Mechanistic Studies : Elucidating the precise mode of action, particularly whether the compound inhibits bacterial enzymes (e.g., dihydrofolate reductase) or disrupts DNA replication.

Biological Activity

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is a synthetic compound characterized by an oxazole ring with two phenyl groups and a hydroxypropylamino side chain. This structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry. The compound has been investigated for various biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.

  • Molecular Formula : C18H18N2O2.Cl
  • Molecular Weight : 330.84 g/mol
  • CAS Registry Number : 20503-77-9

Biological Activities

Research indicates that 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride exhibits a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways. Interaction studies suggest that this compound may influence enzymes involved in inflammation, leading to reduced inflammatory responses.
  • Immunomodulatory Effects : Studies have demonstrated that related oxazole derivatives can inhibit the proliferation of immune cells, such as human peripheral blood lymphocytes and mouse splenocytes, indicating potential applications in autoimmune disorders .
  • Antitumor Properties : The compound has been associated with the inhibition of tumor cell growth and may also affect viral replication in certain cell lines. For instance, it has shown efficacy against human herpes virus type-1 (HHV-1) in A-549 cell lines .

Research Findings and Case Studies

A summary of relevant studies on the biological activity of 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is presented below:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryThe compound modulates inflammatory pathways effectively.
ImmunomodulatoryInhibits proliferation of lymphocytes; potential for autoimmune treatment.
AntitumorInhibits growth of tumor cells and replication of HHV-1.

The precise mechanism by which 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride exerts its biological effects remains under investigation. However, it is hypothesized that the oxazole moiety plays a crucial role in its immunological activity by influencing signaling pathways related to cell apoptosis and immune response modulation .

Toxicity Profile

The compound has been evaluated for toxicity, with acute toxicity data indicating a lowest published lethal dose (LDLo) of 800 mg/kg in rodent models . Behavioral effects such as analgesia were noted, suggesting that while the compound may have therapeutic potential, careful consideration of dosage is essential.

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